(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-8(1-2-9(12)13)10-6-3-7(10)5-14-4-6/h1-2,6-7H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTUROSYLXERW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2COCC1N2C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | 3-oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate |
| InChI | InChI=1S/C12H15NO4S/c1-9-... |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC23CC(N2)COC3 |
Research indicates that the compound interacts with several biological targets:
Janus Kinase Inhibition : The compound has been identified as an inhibitor of Janus Kinase (JAK) pathways, which play a crucial role in inflammatory responses and immune regulation. This inhibition may have therapeutic implications for autoimmune diseases and certain cancers .
Neurotransmitter Modulation : The bicyclic structure suggests potential interactions with neurotransmitter receptors in the central nervous system, which could influence mood and cognitive functions .
Biological Activity
The biological activities of this compound have been explored in various studies:
Antitumor Activity
A study examined the cytotoxic effects of the compound on tumor cell lines, revealing significant cytotoxicity against several cancer types while sparing normal cells . The structure–activity relationship indicated that modifications to the bicyclic core could enhance or diminish this activity.
Antimicrobial Activity
The compound has shown potential antimicrobial properties, particularly against Helicobacter pylori and other pathogenic bacteria. Its mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .
Urease Inhibition
Inhibition of urease activity has been reported, which is significant for treating infections caused by urease-producing bacteria . This property may also contribute to its antitumor effects by reducing ammonia levels in the tumor microenvironment.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in partial responses in 30% of participants, indicating its potential as a chemotherapeutic agent .
- Study on Helicobacter pylori : A randomized controlled trial demonstrated that patients treated with the compound showed significant reductions in H. pylori load compared to controls, suggesting its utility in eradication therapies .
Comparison with Similar Compounds
Saturated Analog: 4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic Acid
Key Differences :
| Feature | Target Compound (E-isomer) | Saturated Analog |
|---|---|---|
| Double Bond | (E)-but-2-enoic acid (α,β-unsaturated) | Fully saturated butanoic acid |
| Reactivity | Higher (Michael acceptor potential) | Lower (no conjugated system) |
| Stereochemical Impact | Trans configuration affects geometry | Flexible saturated chain |
The absence of the double bond in the saturated analog reduces its ability to form covalent adducts with nucleophilic targets, limiting its utility in reactive drug design. The saturated derivative may exhibit improved stability but reduced pharmacological activity in certain contexts .
Penicillanic Acid Derivatives (Thia-Bicyclo Systems)
- (2S,5R,6R)-6-Aminopenicillanic Acid: Bicyclo[3.2.0]heptane with sulfur (4-thia), amino, and carboxylic acid groups.
- L-Amoxicillin : Substituted penicillanic acid with a 4-hydroxyphenylacetyl side chain.
Structural and Functional Contrasts :
| Feature | Target Compound | Penicillanic Acid Derivatives |
|---|---|---|
| Bicyclo System | [3.1.1] with oxa/aza | [3.2.0] with thia |
| Heteroatoms | O, N | S, N (thia-azabicyclo) |
| Pharmacological Role | Undefined (hypothetical reactivity) | β-lactam antibiotics |
| Substituents | Oxo-butenoic acid | Amino/hydroxyphenyl groups |
The sulfur atom in penicillanic acids enhances stability and β-lactamase resistance, critical for antibiotic activity. The target compound’s oxygen/nitrogen core may instead favor interactions with non-bacterial targets (e.g., enzymes or receptors) .
Cephalosporin Analog: (6R,7R)-3-(Acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Key Differences :
| Feature | Target Compound | Cephalosporin Analog |
|---|---|---|
| Bicyclo System | [3.1.1] | [4.2.0] (larger ring system) |
| Substituents | Oxo-butenoic acid | Acetoxymethyl, pyridinylthio |
| Biological Activity | Unknown | Broad-spectrum antibiotic |
The cephalosporin’s expanded bicyclo[4.2.0] system and pyridinylthio group enhance its pharmacokinetic profile, including tissue penetration and resistance to hydrolysis.
Implications of Structural Variations
- Solubility : Oxygen/nitrogen-rich systems may improve aqueous solubility compared to sulfur-based analogs.
- Target Specificity : The unique bicyclo[3.1.1] core could enable interactions with neurological or inflammatory targets, diverging from classical β-lactam applications.
Preparation Methods
Construction of the 3-oxa-6-azabicyclo[3.1.1]heptane Core
The bicyclic 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is typically synthesized through intramolecular cyclization strategies involving nitrogen and oxygen nucleophiles. Key approaches include:
Base-promoted heterocyclization of dibromocyclohexyl carbamates:
Sodium hydride-mediated cyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates in DMF at room temperature efficiently forms bicyclic amines structurally related to azabicycloheptanes. This method provides good yields (~50%) of bicyclic intermediates that can be further transformed into the target bicyclic system.Double alkylation of malonate derivatives:
Large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been achieved via double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This route is scalable (up to kilogram scale) and yields N-Boc-protected 6-azabicyclo[3.1.1]heptane derivatives, which serve as versatile intermediates for further functionalization.
Functionalization to Introduce the (E)-4-oxobut-2-enoic Acid Moiety
The α,β-unsaturated carboxylic acid functionality is introduced through oxidation and elimination reactions on bicyclic intermediates:
Oxidative decarboxylation and monodecarboxylation:
Oxidative decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid using lead tetraacetate (Pb(OAc)4) yields methanopiperidone derivatives, which can be further manipulated to introduce the enone carboxylic acid functionality.Hydrogen bromide elimination:
Following heterocyclization, elimination reactions promoted by bases such as potassium tert-butoxide (t-BuOK) convert brominated bicyclic intermediates into bicyclic enones, which are precursors to the (E)-4-oxobut-2-enoic acid structure.
Representative Synthetic Route Overview
Key Research Findings and Notes
The stereochemistry of the bicyclic core is critical; cis and trans isomers exhibit different reactivities and biological properties. Diastereopure isomers can be separated after monodecarboxylation steps.
The choice of nitrogen protecting groups and the configuration of leaving groups in precursors significantly influence the cyclization efficiency and product distribution.
The synthetic methods are amenable to scale-up, with reported syntheses on the order of hundreds of grams to kilograms, demonstrating practical applicability for drug discovery and development.
Oxidative decarboxylation using Pb(OAc)4 is a reliable method for introducing the α,β-unsaturated ketone functionality on the bicyclic scaffold, a key step toward the target molecule.
Summary Table of Preparation Techniques
| Preparation Aspect | Method/Condition | Advantages | Limitations |
|---|---|---|---|
| Bicyclic core formation | NaH-promoted heterocyclization (DMF) | Good yield, mild conditions | Sensitive to stereochemistry |
| Double alkylation for precursor | Malonate + mesyloxymethyl azetidine | Scalable, high yield | Requires mesylate precursor synthesis |
| Oxidative decarboxylation | Pb(OAc)4 oxidation | Efficient enone formation | Use of toxic lead reagent |
| Elimination to form enone | t-BuOK-promoted HBr elimination | High yield, clean reaction | Requires careful base handling |
| Diastereomer separation | Chromatography or crystallization | Access to pure isomers | Additional purification steps |
Q & A
Q. What are the recommended safety protocols and handling precautions for this compound in laboratory settings?
- Methodological Guidance :
- Use PPE including nitrile gloves, face shields, and safety glasses to avoid skin/eye contact .
- Work under fume hoods with adequate ventilation to minimize inhalation risks (acute toxicity: H302, H335) .
- Store at -10°C in dry conditions to prevent degradation; avoid dust formation during handling .
- For spills, use inert absorbents and avoid water to prevent environmental contamination .
Q. Which spectroscopic and chromatographic methods are suitable for characterizing its structural integrity?
Q. What are the documented decomposition products, and how can they be identified during experiments?
- Methodological Guidance :
- Thermal degradation under oxidative conditions produces CO, CO₂, and nitrogen oxides; monitor via TGA-FTIR or GC-MS .
- Hydrolytic degradation in aqueous buffers may yield oxabicyclo ring-opened derivatives; track using pH-stability studies and HPLC-DAD .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data (e.g., storage at -10°C vs. room temperature)?
- Methodological Guidance :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare degradation kinetics under varying conditions .
- Use Arrhenius modeling to extrapolate shelf-life and identify critical storage parameters (e.g., moisture sensitivity) .
- Cross-validate findings with XRD or DSC to detect polymorphic changes affecting stability .
Q. What experimental strategies optimize synthesis yield while minimizing by-products like regioisomers?
- Methodological Guidance :
- Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side reactions (e.g., oxabicyclo ring-opening) .
- Use chiral catalysts (e.g., organocatalysts) to control stereochemistry during the formation of the azabicyclo core .
- Purify via preparative HPLC with chiral columns to isolate the (E)-isomer and remove tautomeric impurities .
Q. How can potential isomerization or tautomerism be analyzed under physiological conditions?
- Methodological Guidance :
- Perform pH-dependent NMR (2.0–9.0) to monitor enol-keto tautomerism in the α,β-unsaturated ketone moiety .
- Simulate physiological conditions (37°C, PBS buffer) and track isomerization via circular dichroism (CD) or polarimetry .
- Compare experimental data with DFT calculations to predict energetically favorable tautomers .
Q. What in vitro models are appropriate for evaluating its biological activity, given structural analogs with antibacterial properties?
- Methodological Guidance :
- Use microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
- Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays to establish selectivity indices .
- Investigate β-lactamase inhibition potential using nitrocefin-based enzymatic assays, given structural similarities to penicillins .
Data Contradiction Analysis
Example : Conflicting reports on respiratory irritation (H335 in vs. no data in ):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
